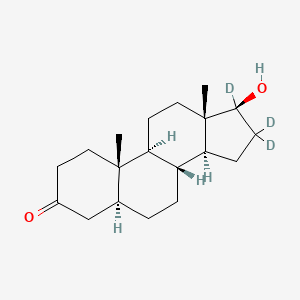
1,2-Dimyristoyl-sn-glycerol-3-(5'-diphosphocytidine) potassium salt,1,2-Dimyristoyl-sn-glycero-3-diphosphocytidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dimyristoyl-sn-glycerol-3-(5’-diphosphocytidine) potassium salt, also known as 1,2-Dimyristoyl-sn-glycero-3-diphosphocytidine, is a complex phospholipid derivative. This compound is primarily used in biochemical and biophysical research due to its unique structural properties and its role in mimicking biological membranes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimyristoyl-sn-glycerol-3-(5’-diphosphocytidine) potassium salt typically involves the esterification of sn-glycero-3-phosphocholine with myristic acid. This process is often carried out using Steglich esterification, which involves the use of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . The reaction is followed by sequential recrystallization from ethyl acetate and acetone to achieve high purity .
Industrial Production Methods
Industrial production of this compound is limited due to the complexity and cost of the synthetic routes. advancements in synthetic chemistry have led to more cost-effective and scalable methods. These methods often replace traditional column chromatography with more economical techniques, such as recrystallization, to purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Dimyristoyl-sn-glycerol-3-(5’-diphosphocytidine) potassium salt undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction often involves nucleophilic substitution, where nucleophiles such as hydroxide ions or amines replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Hydroxide ions (OH-), amines (NH2R)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
1,2-Dimyristoyl-sn-glycerol-3-(5’-diphosphocytidine) potassium salt has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying lipid behavior and interactions.
Biology: Plays a crucial role in the study of cell membrane dynamics and protein-lipid interactions.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable liposomes.
Industry: Utilized in the development of emulsifiers and stabilizers for various industrial applications
Wirkmechanismus
The mechanism of action of 1,2-Dimyristoyl-sn-glycerol-3-(5’-diphosphocytidine) potassium salt involves its integration into biological membranes. This compound mimics the natural phospholipids found in cell membranes, allowing it to interact with membrane proteins and other biomolecules. The molecular targets and pathways involved include:
Membrane Proteins: Facilitates the study of protein-lipid interactions.
Signal Transduction Pathways: Participates in the modulation of signaling pathways by altering membrane fluidity and protein activity.
Vergleich Mit ähnlichen Verbindungen
1,2-Dimyristoyl-sn-glycerol-3-(5’-diphosphocytidine) potassium salt can be compared with other similar compounds, such as:
1,2-Dimyristoyl-sn-glycero-3-phosphocholine (DMPC): Similar in structure but lacks the diphosphocytidine group, making it less complex and more commonly used in research.
1,2-Dimyristoyl-sn-glycero-3-phospho-rac-(1-glycerol) sodium salt (DMPG): Contains a glycerol backbone and is used in studies of bacterial membranes.
1,2-Dimyristoyl-sn-glycero-3-phospho-L-serine sodium salt (DMPS): Contains a serine group and is used in studies of protein-lipid interactions.
The uniqueness of 1,2-Dimyristoyl-sn-glycerol-3-(5’-diphosphocytidine) potassium salt lies in its ability to mimic complex biological membranes, making it a valuable tool in advanced biochemical and biophysical research.
Eigenschaften
Molekularformel |
C40H71K2N3O15P2 |
|---|---|
Molekulargewicht |
974.1 g/mol |
IUPAC-Name |
dipotassium;[[(2R,3S,4R,5R)-5-(5-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[(2R)-2,3-di(tetradecanoyloxy)propoxy]phosphoryl] phosphate |
InChI |
InChI=1S/C40H73N3O15P2.2K/c1-3-5-7-9-11-13-15-17-19-21-23-25-35(44)53-29-33(56-36(45)26-24-22-20-18-16-14-12-10-8-6-4-2)30-54-60(52,58-59(49,50)51)55-31-34-37(46)38(47)39(57-34)43-28-32(41)27-42-40(43)48;;/h27-28,33-34,37-39,46-47H,3-26,29-31,41H2,1-2H3,(H2,49,50,51);;/q;2*+1/p-2/t33-,34-,37-,38-,39-,60?;;/m1../s1 |
InChI-Schlüssel |
FXYYZAZVZDVKFS-FFTMJLPTSA-L |
Isomerische SMILES |
CCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=C(C=NC2=O)N)O)O)OP(=O)([O-])[O-])OC(=O)CCCCCCCCCCCCC.[K+].[K+] |
Kanonische SMILES |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)(OCC1C(C(C(O1)N2C=C(C=NC2=O)N)O)O)OP(=O)([O-])[O-])OC(=O)CCCCCCCCCCCCC.[K+].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Naphthalenesulfonamide, 6-amino-5-[(2-chloro-4-nitrophenyl)azo]-](/img/structure/B13835035.png)

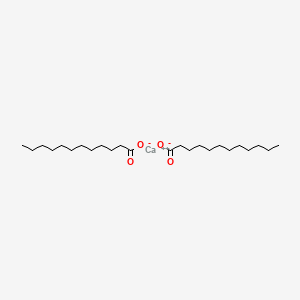

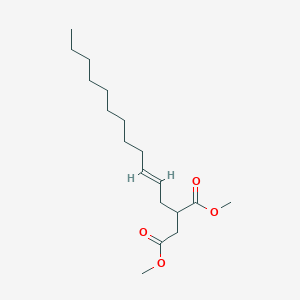
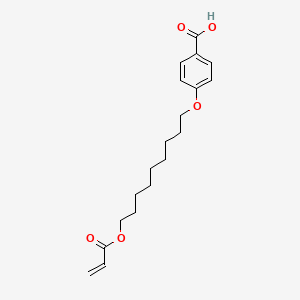

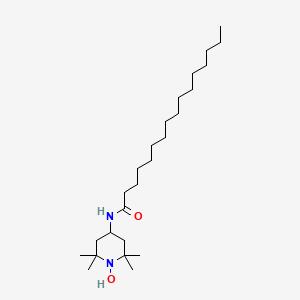
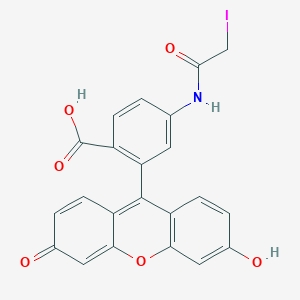
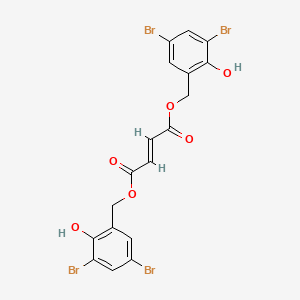
![2-[(2-Methoxyacetyl)amino]-2-methylbut-3-enoic acid](/img/structure/B13835087.png)
![tert-butyl N-[(3R)-2-methyl-4-oxopentan-3-yl]carbamate](/img/structure/B13835090.png)
